![molecular formula C18H18N2O5S3 B2684792 2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 941931-62-0](/img/structure/B2684792.png)
2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
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Description
2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in the treatment of chronic pain. EMA401 works by blocking the activity of a specific protein in the body, which is involved in the transmission of pain signals to the brain.
Scientific Research Applications
Antimicrobial Activity
Research on derivatives of N-(phenylsulfonyl)acetamide, closely related to the chemical , indicates potential antimicrobial properties. These derivatives display good antimicrobial activity against various strains. For example, certain compounds demonstrated high activity towards most strains in a study by Fahim and Ismael (2019) (Fahim & Ismael, 2019).
Antimalarial and Antiviral Properties
Another study by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to compounds with in vitro antimalarial activity. These compounds were also investigated for their activity against COVID-19, revealing potential antiviral properties (Fahim & Ismael, 2021).
Glutaminase Inhibition for Cancer Therapy
Derivatives similar to the chemical have been studied for their role as glutaminase inhibitors, which is significant in cancer therapy. For instance, a study by Shukla et al. (2012) on BPTES analogs, which are structurally related, showed these compounds could inhibit kidney-type glutaminase, suggesting potential in cancer treatment (Shukla et al., 2012).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Compounds structurally similar to 2-(4-(Ethylsulfonyl)phenyl)-N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)acetamide have been investigated for their role in inhibiting PI3Kα and mTOR, important in cancer research. Stec et al. (2011) explored various heterocyclic analogues to improve metabolic stability in this context (Stec et al., 2011).
Anticonvulsant Activity
Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, showing some compounds offered protection against convulsions, indicating potential anticonvulsant properties (Farag et al., 2012).
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S3/c1-3-28(24,25)13-6-4-12(5-7-13)10-17(21)20-18-19-15-9-8-14(27(2,22)23)11-16(15)26-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHAQPFGABGXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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